4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine
Description
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-6-2-1-3-10-4-5-11-12(9-10)15-8-7-14-11/h4-5,9H,1-3,6-8,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLNSPAJDVJROZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine typically involves the alkylation of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable butan-1-amine precursor. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material, which undergoes alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . This multi-step process ensures high purity and yield, making it suitable for large-scale preparation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for scalability. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that compounds similar to 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine may exhibit cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown significant potency against human colon cancer cell lines and other malignancies .
- Antibacterial Properties : Research indicates potential antibacterial activities, making it a candidate for developing new antibiotics or adjunct therapies in infectious diseases .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including:
- Nucleophilic Substitution : The amine functional group can participate in nucleophilic substitution reactions to introduce different functional groups.
- Electrophilic Aromatic Substitution : The presence of the dioxin ring allows for electrophilic aromatic substitution under appropriate conditions.
Case Studies
Study 1: Anticancer Activity Evaluation
A study evaluated the cytotoxicity of various Mannich bases derived from dioxin analogs against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 2 μg/mL against breast cancer cell lines (MCF-7) and leukemia cells (HL-60), suggesting that structural modifications could enhance their anticancer efficacy .
Study 2: Enzyme Inhibition Potential
Research exploring the enzyme inhibition capabilities of related compounds found that they could inhibit specific enzymes involved in metabolic pathways relevant to cancer progression. This suggests that this compound may also possess similar properties, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Group Variations
The compound is compared to structurally related derivatives, focusing on substitutions at the benzodioxane ring and modifications to the amine-containing side chain. Key analogues include:
Key Observations :
- Bioactivity : Piperazine-containing derivatives (e.g., S 18126 ) show high selectivity for dopamine D4 receptors, while thiazole derivatives () are linked to kinase and viral inhibition.
Dopamine Receptor Modulation
- S 18126: Exhibits nanomolar affinity for dopamine D4 receptors (Ki = 1.2 nM) and >100-fold selectivity over D2/D3 receptors .
Antiviral and Enzyme Inhibition
- 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-N-(4-fluorobenzyl)ethan-1-amine (17) : Demonstrated inhibitory activity against Venezuelan equine encephalitis virus (IC50 = 3.2 µM) .
- Thiazol-2-amine derivatives : Show activity in kinase assays (e.g., anaplastic lymphoma kinase) due to heterocyclic interactions .
Biological Activity
4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 207.26 g/mol. It features a butan-1-amine chain linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.26 g/mol |
| CAS Number | 211692-51-2 |
| Purity | ≥98% |
Synthesis
The synthesis of this compound typically involves a multi-step organic synthesis process. Initial steps may include the formation of the dioxin moiety through cyclization reactions, followed by the introduction of the butan-1-amine group via reductive amination or alkylation methods. Detailed methodologies can be found in specialized organic chemistry literature focusing on similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may act as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is crucial for its potential therapeutic applications .
Pharmacological Studies
Recent studies have evaluated the pharmacological properties of this compound across various biological systems:
Case Studies
Several case studies have highlighted the biological activity of related compounds with similar structures:
- A study on derivatives of dibenzodiazocine showed promising anticancer activity with modifications leading to enhanced selectivity towards cancer cells .
- Research on pyrazole derivatives indicated that structural modifications could significantly impact biological efficacy, suggesting that similar approaches could be applied to optimize the activity of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
